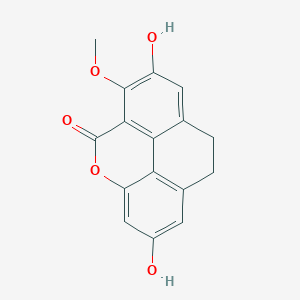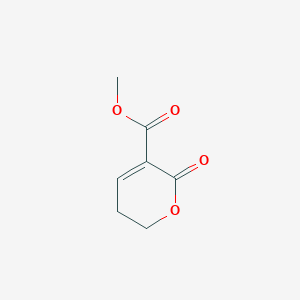![molecular formula C20H14ClN5O B13444045 4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile CAS No. 1225383-64-1](/img/structure/B13444045.png)
4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile is a synthetic organic compound known for its significant applications in medicinal chemistry. This compound is a key intermediate in the synthesis of various pharmacologically active molecules, including anti-HIV drugs like etravirine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile involves multiple steps. One common method includes the reaction of 4-chloro-2,6-diaminopyrimidine with 4-cyanophenylamine to form an intermediate, which is then reacted with 3,5-dimethylbenzonitrile under specific conditions . The reaction typically requires solvents like 1,4-dioxane and catalysts to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for higher yields and purity. The process involves the use of advanced techniques such as continuous flow reactors and high-pressure conditions to ensure efficient synthesis. The reaction conditions are carefully controlled to minimize impurities and maximize the yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form different derivatives, while reduction reactions can modify the nitrile group.
Cyclization: Formation of heterocyclic compounds through intramolecular reactions.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile is extensively used in scientific research due to its versatile chemical properties. Some of its applications include:
Medicinal Chemistry: As a key intermediate in the synthesis of anti-HIV drugs like etravirine.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: Employed in the synthesis of advanced materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile involves its interaction with specific molecular targets. In the case of its use as an anti-HIV drug intermediate, it acts by inhibiting the reverse transcriptase enzyme, thereby preventing the replication of the virus. The compound binds to the enzyme’s active site, blocking its activity and disrupting the viral replication process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Etravirine: A direct derivative used as an anti-HIV drug.
Dasatinib: Another pyrimidine-based drug used in cancer treatment.
Nilotinib: Similar to dasatinib, used for treating chronic myeloid leukemia.
Uniqueness
4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile is unique due to its specific structural features that allow it to act as a versatile intermediate in the synthesis of various pharmacologically active compounds. Its ability to undergo multiple chemical reactions and form stable derivatives makes it a valuable compound in medicinal chemistry.
Eigenschaften
CAS-Nummer |
1225383-64-1 |
|---|---|
Molekularformel |
C20H14ClN5O |
Molekulargewicht |
375.8 g/mol |
IUPAC-Name |
4-[2-chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C20H14ClN5O/c1-12-7-15(11-23)8-13(2)19(12)27-18-9-17(25-20(21)26-18)24-16-5-3-14(10-22)4-6-16/h3-9H,1-2H3,(H,24,25,26) |
InChI-Schlüssel |
CVCIISGTGYWJHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC(=C2)NC3=CC=C(C=C3)C#N)Cl)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-trifluoro-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(2,3,4,5,6-pentafluorophenoxy)purin-2-yl]acetamide](/img/structure/B13443978.png)
![(2E)-(1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-7-oxo-6-oxabicyclo[3.2.1]oct-4-yl Ester 3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic Acid](/img/structure/B13443982.png)

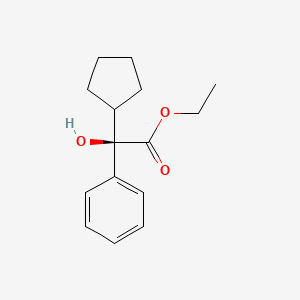
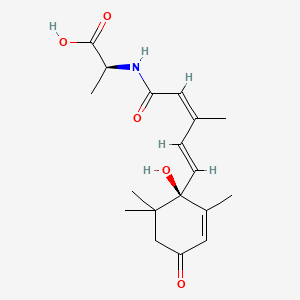
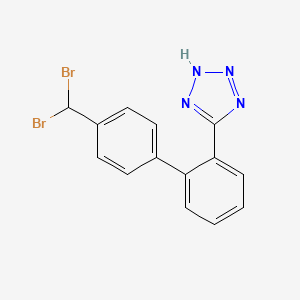
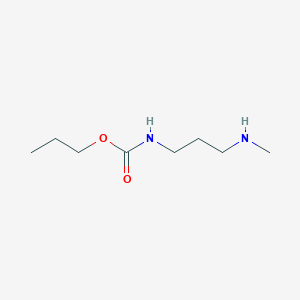
amine](/img/structure/B13444028.png)
![Butanedioic acid;2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol](/img/structure/B13444033.png)
pyrimidin-2-one](/img/structure/B13444037.png)
